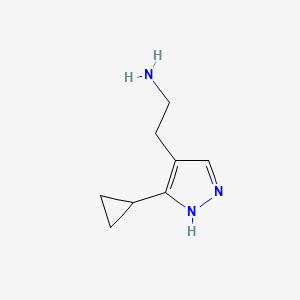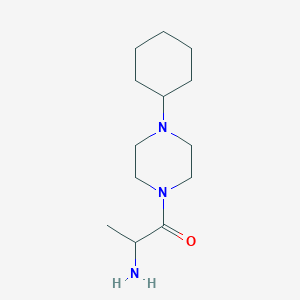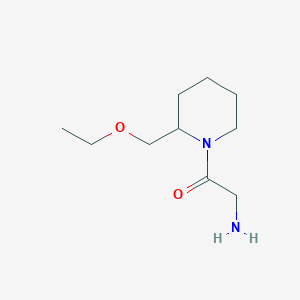
3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione
Übersicht
Beschreibung
3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione (3-CPMPD) is a cyclopropyl-substituted pyrimidine-dione compound that has been studied for its potential scientific applications. It is a heterocyclic molecule with a unique structure and a high affinity for binding to various proteins. 3-CPMPD has been studied for its ability to modulate the activity of various enzymes, receptors, and ion channels, making it a promising compound for use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been studied for its potential scientific applications. It has been found to be a potent modulator of various enzymes, receptors, and ion channels. For example, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to modulate the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has also been found to modulate the activity of several G-protein coupled receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has also been found to modulate the activity of several ion channels, including the voltage-gated calcium channel, which is involved in the regulation of calcium influx.
Wirkmechanismus
The exact mechanism of action of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione is not yet fully understood. However, it is believed that 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione binds to specific sites on the target proteins and modulates their activity. For example, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to bind to the active site of acetylcholinesterase, which inhibits the enzyme’s activity and increases the amount of acetylcholine available for neurotransmitter release. Similarly, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to bind to the active sites of several G-protein coupled receptors, which modulates their activity.
Biochemical and Physiological Effects
3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to have a variety of biochemical and physiological effects. For example, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to increase the release of acetylcholine, which is involved in the regulation of neurotransmitter release. 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has also been found to modulate the activity of several G-protein coupled receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has also been found to modulate the activity of several ion channels, including the voltage-gated calcium channel, which is involved in the regulation of calcium influx.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione in laboratory experiments has several advantages and limitations. One advantage is that 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione is relatively easy to synthesize and is relatively stable in solution. This makes it an ideal compound for use in laboratory experiments. However, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione is not as potent as some other compounds, which limits its use in some experiments. Additionally, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione can be toxic at higher concentrations, so it must be used with caution.
Zukünftige Richtungen
The future of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione is promising. One potential future direction is the development of new synthetic methods for the synthesis of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione. Additionally, further research is needed to better understand the molecular mechanisms of action of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione and to identify new potential applications for this compound. Finally, further research is needed to develop new methods for the delivery of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione and to optimize its use in laboratory experiments.
Eigenschaften
IUPAC Name |
3-cyclopropyl-6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-7(11)10(6-2-3-6)8(12)9-5/h4,6H,2-3H2,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOWJUFQMJAUQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472328.png)






![5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1472340.png)

![(3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methanamine](/img/structure/B1472342.png)
![2-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1472343.png)


